![molecular formula C22H24N4O4S B2742092 N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021216-10-3](/img/structure/B2742092.png)
N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, due to its complex structure, is a subject of interest in synthetic organic chemistry. The synthesis involves multi-step reactions, starting from basic heterocyclic compounds and utilizing various reagents to introduce specific functional groups at strategic positions. Characterization of such compounds is crucial for confirming their structure, which is typically achieved through NMR, mass spectra, FT-IR, UV–Visible spectroscopy, and X-ray diffraction studies. These studies not only confirm the molecular structure but also provide insights into the compound's electronic structure and potential interactions with biological targets (Kumara, Kumar, Lokanath, 2018).
Biological Activity
Research into the biological activity of such compounds is driven by their potential therapeutic applications. For instance, derivatives of the pyrazolo[3,4-d]pyrimidine class, to which the compound is related, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. These studies involve in vitro assays to determine the compound's ability to inhibit the growth of cancer cells, thereby providing a basis for further development as anticancer agents (Rahmouni et al., 2016). Additionally, compounds with similar structures have been explored for their anti-inflammatory properties by assessing their ability to inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase. This enzymatic inhibition is indicative of the compound's potential as an anti-inflammatory drug, highlighting its versatility in therapeutic applications (Hassan, Hafez, Osman, 2014).
Material Science Applications
Beyond biological activity, compounds of this class are also of interest in materials science, particularly in the development of novel organic dyes and pigments. Their complex structure allows for diverse interactions with light, making them suitable candidates for applications in dye-sensitized solar cells, organic LEDs, and as colorants in high-performance materials. The synthesis of such compounds often involves the design of molecules with specific optical properties, tailored through the introduction of various functional groups that influence the electronic properties of the compound (Khalifa et al., 2015).
Mécanisme D'action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane .
Mode of Action
This compound acts as an activator of the GIRK1/2 channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. Most notably, it influences the neuronal excitability pathway . By hyperpolarizing the cell membrane, the compound reduces the excitability of neurons, which can influence various neurological processes .
Pharmacokinetics
Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over other compounds
Result of Action
The activation of GIRK channels by this compound leads to a decrease in neuronal excitability. This can have various effects at the molecular and cellular level, depending on the specific type of neuron and the neural circuit in which it is located .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-13-20-18(22(27)23-15-6-7-15)11-19(14-4-3-5-17(10-14)30-2)24-21(20)26(25-13)16-8-9-31(28,29)12-16/h3-5,10-11,15-16H,6-9,12H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYCGNVYOOTRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC4CC4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride](/img/structure/B2742011.png)

![1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2742013.png)
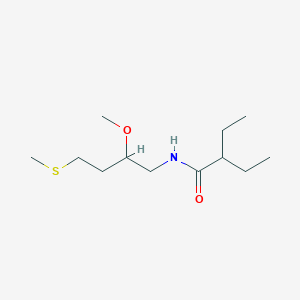
![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}bis(2-methylpropyl)amine hydrochloride](/img/structure/B2742019.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2742020.png)
![N-(4-bromo-2-fluorophenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2742022.png)
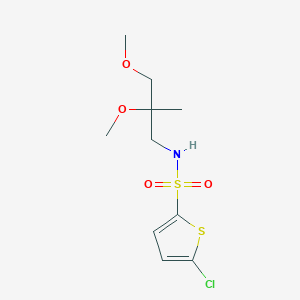
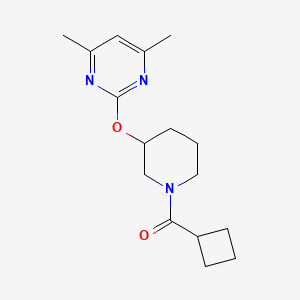
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2742027.png)
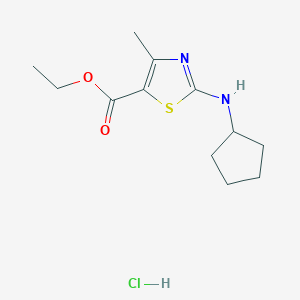
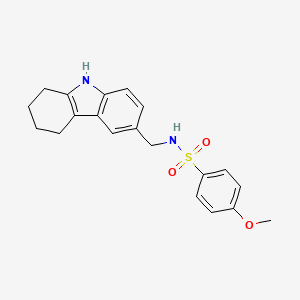
![[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride](/img/structure/B2742031.png)
![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2742032.png)